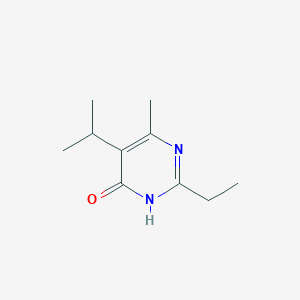amine](/img/structure/B15274797.png)
[(3,5-Dichlorophenyl)methyl](pentan-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, and the amine group is attached to a pentan-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)methylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of (3,5-Dichlorophenyl)methylamine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and improve yield and purity. Additionally, purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethylamines with various functional groups.
Aplicaciones Científicas De Investigación
(3,5-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(3,5-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:
(3,5-Dichlorophenyl)methylamine: Similar structure but with a methyl group instead of a pentan-3-yl group.
(3,5-Dichlorophenyl)methylamine: Similar structure but with an ethyl group instead of a pentan-3-yl group.
(3,5-Dichlorophenyl)methylamine: Similar structure but with a propyl group instead of a pentan-3-yl group.
The uniqueness of (3,5-Dichlorophenyl)methylamine lies in its specific substitution pattern and the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H17Cl2N |
|---|---|
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
N-[(3,5-dichlorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-3-12(4-2)15-8-9-5-10(13)7-11(14)6-9/h5-7,12,15H,3-4,8H2,1-2H3 |
Clave InChI |
OYIFNRSXPYRDFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NCC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


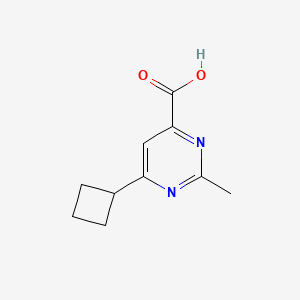
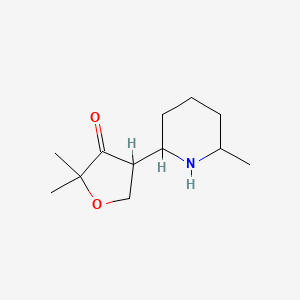
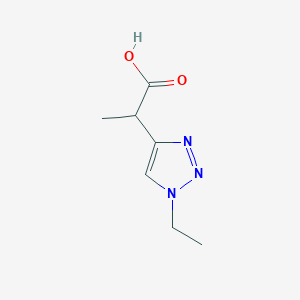
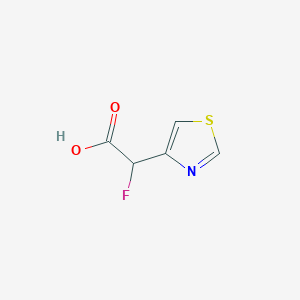
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
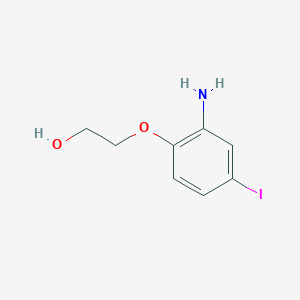
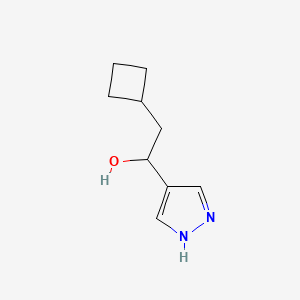
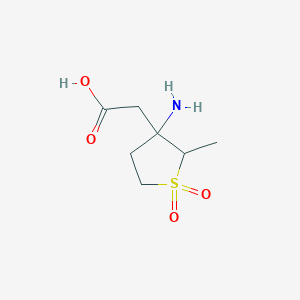
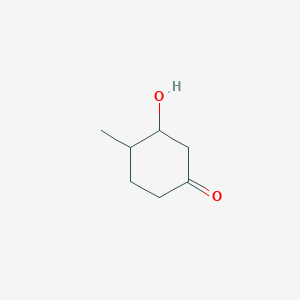
amine](/img/structure/B15274794.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
